5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

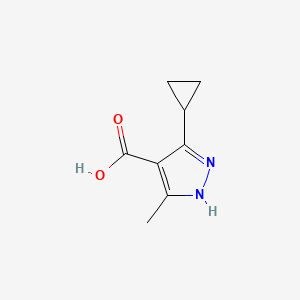

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a cyclopropyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 4. Pyrazole-based compounds are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6(8(11)12)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFIMTQDCFPQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209940 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-79-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by oxidation to form the desired pyrazole ring . The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the condensation of cyclopropyl hydrazine with a suitable ketone, followed by oxidation. This method is advantageous due to its simplicity and high yield . The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxidized derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Carboxylic Acids

Structural Comparison

Key structural variations among pyrazole derivatives include substituent positions, functional groups, and ring systems. Below is a comparative table of select analogs:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | Cyclopropyl (5), Methyl (3), COOH (4) | C₈H₁₀N₂O₂ | 166.18 | Not provided | High steric bulk, lipophilic |

| 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Isopropyl (5), Phenyl (1), COOH (4) | C₁₄H₁₆N₂O₂ | 244.29 | 178182-49-5 | Aromatic substitution, bulky |

| 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Methyl (3), 2-oxopropyl (5), COOH (4) | C₁₅H₁₆N₂O₃ | 272.30 | Not provided | Ketone functionality, aromatic |

| 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | Chloro (5), Methyl (3), COOH (4) | C₉H₁₃ClN₂O₂ | 216.67 | Not provided | Electron-withdrawing substituent |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Cyclopropyl (3), Methyl (1), COOH (5) | C₈H₁₀N₂O₂ | 166.18 | 912451-06-0 | Positional isomer of target |

Notes:

- Positional Isomerism: The compound 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 912451-06-0) highlights the impact of substituent positioning.

- Functional Group Diversity : The 2-oxopropyl group in introduces a ketone, which may influence hydrogen bonding and solubility compared to the cyclopropyl group in the target compound .

Physicochemical Properties

Solubility and Lipophilicity

- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound offers greater rigidity and slightly lower lipophilicity compared to the isopropyl group in 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (). This may enhance metabolic stability while reducing aqueous solubility .

Thermal Stability

Pyrazole derivatives with bulky substituents (e.g., cyclopropyl, phenyl) generally exhibit higher thermal stability due to reduced molecular flexibility. For instance, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid () shows stability up to 200°C in thermal gravimetric analysis, suggesting similar resilience in the target compound .

Biological Activity

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (CPMPC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CPMPC, focusing on its pharmacological potential, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

CPMPC features a unique pyrazole structure characterized by a cyclopropyl group and a carboxylic acid functional group. Its molecular formula is C_8H_10N_2O_2, with a molecular weight of approximately 166.18 g/mol. The presence of the cyclopropyl group contributes to its chemical reactivity and potential interactions with various biological targets .

Anti-inflammatory Properties

Research indicates that CPMPC exhibits significant anti-inflammatory properties. Studies have shown that it can modulate several biological pathways involved in inflammation, making it a candidate for further pharmacological studies . The compound's structure suggests potential interactions with enzymes and receptors associated with inflammatory processes.

Antifungal Activity

In vitro studies have demonstrated that CPMPC possesses antifungal activity against various phytopathogenic fungi. For instance, it was tested alongside several derivatives in mycelia growth inhibition assays, showing promising results against fungal strains . This activity highlights its potential application in agricultural settings as a fungicide.

Cytotoxicity and Cancer Research

CPMPC has also been investigated for its cytotoxic effects against cancer cell lines. Although specific data on CPMPC's cytotoxicity is limited, the broader class of pyrazole derivatives has been shown to possess anticancer properties. For example, related compounds have demonstrated activity against leukemia cell lines and exhibited mechanisms such as apoptosis induction through caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of CPMPC can be influenced by structural modifications. A comparative analysis of similar compounds reveals that variations in substituents can significantly affect their reactivity and biological profiles. For instance:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid | Similar pyrazole structure | Different position of substituents affects reactivity |

| 1-Cyclopropyl-3-methyl-1H-pyrazole | Lacks carboxylic acid group | May exhibit different biological activities |

| 5-Methyl-1H-pyrazole | Simplified structure | Commonly studied for various biological effects |

This table illustrates how structural diversity within the pyrazole family can influence biological activity, emphasizing the unique aspects of CPMPC .

Interaction Studies

Understanding the interaction of CPMPC with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that CPMPC may interact with specific enzymes or receptors involved in metabolic pathways, influencing their activity . Further research is necessary to fully characterize these interactions and assess their therapeutic implications.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of CPMPC to evaluate their biological activities comprehensively. For example, a series of novel compounds structurally related to CPMPC were synthesized and tested for antifungal activity against seven phytopathogenic fungi, demonstrating varying degrees of efficacy .

Pharmacological Implications

The pharmacological implications of CPMPC are significant given its potential anti-inflammatory and antifungal properties. As research progresses, there is an opportunity to explore its applications in both pharmaceutical and agricultural fields.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with cyclopropyl-containing hydrazines. For example, cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with methylhydrazine yields the pyrazole core, followed by hydrolysis to the carboxylic acid. Key intermediates are characterized using IR and NMR spectroscopy to confirm cyclization and functional group integrity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- IR spectroscopy : Identifies carboxylic acid (-COOH) stretching vibrations (~2500-3300 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O).

- ¹H/¹³C-NMR : Confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methyl groups at δ 2.0–2.5 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ for C8H10N2O2 = 166.08).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to strong bases (risk of decarboxylation) and moisture. Decomposition products may include CO2 and NOx under extreme conditions .

Advanced Research Questions

Q. What computational approaches are used to predict reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic distributions, revealing nucleophilic sites (e.g., pyrazole N-atoms) and electrophilic regions (carboxylic acid group). HOMO-LUMO gaps (~4–5 eV) correlate with stability against electrophilic attack .

Q. How can structure-activity relationships (SAR) explain contradictions in biological data across studies?

- Cyclopropyl substituent : Enhances metabolic stability but may reduce solubility.

- Methyl group at C3 : Modulates steric hindrance, affecting binding to targets like cyclooxygenase-2 (COX-2). Comparative assays (e.g., COX-2 inhibition vs. ulcerogenic activity) are critical to balance efficacy and safety .

Q. What strategies optimize reaction yields in multi-gram syntheses?

- Catalyst screening : Pd/C or Ni catalysts improve cyclopropane ring formation.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency.

- Design of Experiments (DoE) : Identifies critical parameters (temperature, pH) for reproducibility .

Data Analysis and Methodological Considerations

Q. How are conflicting solubility data resolved across experimental conditions?

Use Hansen solubility parameters (HSPs) to rank solvents. For example:

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |

|---|---|---|---|

| Water | 15.5 | 16.0 | 42.3 |

| DMSO | 18.4 | 16.4 | 10.2 |

| DMSO’s high δP/δH ratio improves solubility compared to water . |

Q. What analytical workflows validate purity for pharmacological studies?

- HPLC : ≥98% purity using C18 columns (mobile phase: MeCN/H2O + 0.1% TFA).

- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values.

- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition above 200°C .

Key Research Challenges

- Stereochemical control : Cyclopropane ring conformation impacts bioactivity but is challenging to characterize without X-ray data.

- Scale-up limitations : Low yields (<40%) in cyclopropanation steps require flow chemistry or microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.